Lithium 5-aminothiazole-2-carboxylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;5-amino-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.Li/c5-2-1-6-3(9-2)4(7)8;/h1H,5H2,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWJUACOQJTPAO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(SC(=N1)C(=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3LiN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2551115-98-9 | |
| Record name | lithium(1+) 5-amino-1,3-thiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Lithium 5 Aminothiazole 2 Carboxylate
Precursor Synthesis: Advanced Approaches to 5-Aminothiazole-2-carboxylic Acid
The synthesis of 5-aminothiazole-2-carboxylic acid is a pivotal step in obtaining Lithium 5-aminothiazole-2-carboxylate. Various classical and modern synthetic strategies have been adapted to produce this key precursor.
Modified Hantzsch Thiazole (B1198619) Synthesis for Carboxylate Precursors
The Hantzsch thiazole synthesis remains a cornerstone for the formation of the thiazole ring, traditionally involving the condensation of α-haloketones with thioamides. nih.govbepls.comresearchgate.net For the synthesis of carboxylate precursors like 5-aminothiazole-2-carboxylic acid, modifications to this method are essential. This typically involves the use of α-haloesters or related carbonyl compounds.
One-pot, multi-component procedures based on the Hantzsch condensation have been developed for efficiency and improved yields. nih.gov For instance, the reaction of a 3-bromoacetyl derivative with thiourea (B124793) can lead to the formation of a 2-aminothiazole (B372263) core. nih.gov Green chemistry approaches have also been applied, utilizing catalysts such as silica-supported tungstosilisic acid under ultrasonic irradiation to enhance reaction rates and yields, which can range from 79% to 90%. bepls.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Yield |
| α-haloketone | Thiourea | Silica (B1680970) supported tungstosilisic acid, ultrasonic irradiation | Hantzsch thiazole derivative | 79-90% |
| Phenacyl bromides | Thioamides/thiourea | Ammonium-12-molybdophosphate (AMP), room temperature | Thiazoles/Aminothiazoles | Excellent |
Cook-Heilbron Synthesis and Its Adaptations for 5-Aminothiazole-2-carboxylate Formation
The Cook-Heilbron thiazole synthesis is a highly effective method for producing 5-aminothiazoles. encyclopedia.pubwikipedia.org This reaction involves the interaction of α-aminonitriles or aminocyanoacetates with reagents such as dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates under mild, often aqueous, conditions at room temperature. wikipedia.org This method is particularly significant as it was one of the first to provide a reliable route to 5-aminothiazoles with good yields and a broad scope. wikipedia.org
The mechanism begins with a nucleophilic attack of the nitrogen from the α-aminonitrile on the carbon of carbon disulfide. wikipedia.org This is followed by an intramolecular 5-exo-dig cyclization, where the newly formed sulfur anion attacks the nitrile carbon, leading to the formation of the 5-aminothiazole ring. wikipedia.org For the synthesis of 5-aminothiazole-2-carboxylate, ethyl aminocyanoacetate can be reacted with a suitable dithioacid, such as dithiophenylacetic acid, to yield the corresponding 5-amino-4-carbethoxy-2-benzylthiazole. wikipedia.org
| α-Amino Compound | Sulfur Reagent | Conditions | Product |
| α-aminonitrile | Carbon disulfide | Room temperature, mild/aqueous | 5-aminothiazole |
| Ethyl aminocyanoacetate | Dithiophenylacetic acid | Not specified | 5-amino-4-carbethoxy-2-benzylthiazole |
| Aminoacetonitrile (B1212223) | Ethyldithioacetate | Not specified | 2-methyl-5-aminothiazole |
Gabriel Synthesis Routes to Thiazole Derivatives
The Gabriel synthesis offers another route to thiazole derivatives. This method consists of the cyclization of acylaminocarbonyl compounds with a stoichiometric amount of phosphorus pentasulfide at high temperatures (around 170 °C). encyclopedia.pub While a classic method, its application can be adapted for the formation of specifically substituted thiazoles. The harsh reaction conditions, however, can limit its applicability for sensitive substrates.
Palladium-Catalyzed C-C Coupling and C-N Condensation Strategies for 5-Aminothiazole Derivatives
Modern synthetic chemistry has increasingly utilized palladium-catalyzed cross-coupling reactions to build complex molecular architectures. In the context of 5-aminothiazole derivatives, these strategies can be employed to introduce substituents onto a pre-formed thiazole ring. For example, a Suzuki reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, can be used to introduce aryl or vinyl groups at specific positions of the thiazole nucleus. nih.gov This was demonstrated in a synthesis where a 2,5-dibrominated thiazole selectively underwent a Suzuki reaction at the 2-position. nih.gov
Furthermore, palladium catalysis can be involved in C-N bond formation to introduce the amino group or other nitrogen-containing substituents. The development of new palladium(II) complexes with aminothiazole derivatives has also been a subject of research, indicating the importance of metal-ligand interactions in this chemical space. rsc.org
Cyclization Reactions Involving Alpha-Halocarbonyl Compounds and Thioamides/Thioureas
This synthetic strategy is fundamentally the Hantzsch thiazole synthesis, which is the most widely documented method for preparing thiazoles. nih.govbepls.comencyclopedia.pub The reaction involves the condensation of an α-halocarbonyl compound, such as an α-haloketone or α-haloester, with a thioamide or thiourea. nih.govencyclopedia.pub The versatility of this method allows for the introduction of a wide variety of functional groups onto the thiazole ring by choosing appropriately substituted starting materials. bepls.com
The reaction typically proceeds in high yields. nih.gov For the synthesis of 2-aminothiazoles specifically, thiourea is the thioamide of choice. nih.gov The reaction of ethyl β-ethoxyacrylate, after electrophilic α-bromination, with thiourea is a known route to produce ethyl 2-aminothiazole-5-carboxylate, a direct precursor to the target acid. semanticscholar.org This highlights a chemoselective α-bromination followed by a one-pot cyclization with thiourea as an efficient pathway. semanticscholar.org
| α-Halocarbonyl Compound | Thio-Component | Conditions | Product |
| α-haloketones | Thiourea | Ethanol (B145695)/Water, Ultrasonic Irradiation | Substituted Hantzsch thiazole derivatives |
| α-bromo β-ethoxyacrylamide | Thiourea | One-pot | 2-aminothiazole-5-carboxamide |
| 3-chloroacetylacetone | Thiobenzamide | Water-ethanol | Thiazole derivative |
Use of α-Aminonitriles and Dithioacids/Esters
This methodology is the core of the Cook-Heilbron synthesis, as detailed in section 2.1.2. encyclopedia.pubwikipedia.org The reaction between an α-aminonitrile and a dithioacid or its ester is a powerful tool for constructing the 5-aminothiazole scaffold. encyclopedia.pub The reaction proceeds under mild conditions, which is a significant advantage. wikipedia.org The variation in the α-aminonitrile and the dithioacid allows for the synthesis of a diverse library of 2,4-disubstituted 5-aminothiazole derivatives. encyclopedia.pub For example, reacting aminoacetonitrile with dithiophenylacetic acid yields 5-amino-2-benzylthiazole. wikipedia.org
Diversity-Oriented Synthesis for 5-Aminothiazole Frameworks
Diversity-Oriented Synthesis (DOS) is a strategy aimed at producing libraries of structurally diverse small molecules from a common starting material in a limited number of synthetic steps. nih.gov This approach is valuable in drug discovery and chemical biology for exploring a wide range of chemical space. The 5-aminothiazole scaffold is a privileged structure in medicinal chemistry, and DOS strategies can be employed to generate a variety of derivatives.
While specific DOS pathways targeting 5-aminothiazole-2-carboxylic acid are not extensively detailed in dedicated literature, the principles of DOS can be applied to the known synthetic routes for aminothiazoles. The Hantzsch thiazole synthesis, a classical method involving the condensation of α-halocarbonyl compounds with thioamides or thioureas, is a common starting point for producing the 2-aminothiazole core. nih.gov A DOS approach would involve varying the substituents on both the α-halocarbonyl and the thiourea components to create a library of diverse 2-aminothiazole derivatives. nih.govfrontiersin.org For instance, by using a range of substituted β-keto esters, a variety of 2-amino-4-substituted-thiazole-5-carboxylates can be generated. organic-chemistry.org
Multicomponent reactions (MCRs) are another powerful tool in DOS for building molecular complexity in a single step. frontiersin.org An MCR approach to the 5-aminothiazole framework could involve the reaction of an aldehyde, an amine, and a sulfur-containing component to rapidly assemble the heterocyclic core with multiple points of diversity.
Lithium Salt Formation: Specific Conversion Strategies
Once the 5-aminothiazole-2-carboxylic acid is synthesized, the next crucial step is its conversion to the corresponding lithium salt. This is typically achieved through an acid-base reaction where the acidic proton of the carboxylic acid group is removed by a lithium-containing base.
The most straightforward method for forming a lithium carboxylate salt is the deprotonation of the carboxylic acid with a suitable lithium base.
Lithium Hydroxide (B78521): Lithium hydroxide (LiOH) is a strong base commonly used for the saponification of esters and the neutralization of carboxylic acids. thieme-connect.de The reaction of 5-aminothiazole-2-carboxylic acid with one equivalent of lithium hydroxide in a suitable solvent, such as water or a mixture of tetrahydrofuran (B95107) (THF) and water, results in a simple acid-base neutralization to yield this compound and water. thieme-connect.deijpsr.comchemicalbook.com This method is often clean and results in high yields of the desired salt. ijpsr.com For example, the hydrolysis of ethyl 2-tert-butylthiazole-4-carboxylate with lithium hydroxide monohydrate in a THF/water mixture for 16 hours, followed by acidification, yields the corresponding carboxylic acid, demonstrating the utility of LiOH in reactions involving thiazole carboxylates. chemicalbook.com
| Reactant | Base | Solvent | Time (h) | Product | Ref |
| Ethyl 2-tert-butylthiazole-4-carboxylate | LiOH·H₂O | THF/H₂O | 16 | 2-tert-Butyl-1,3-thiazole-4-carboxylic acid | chemicalbook.com |
| (Z)-3-((5-(2-((E)-arylidene)hydrazine-1-carbonyl)-4-methylthiazol-2-yl)amino)-2-cyano-3-(methylthio)acrylate | LiOH | THF/MeOH/H₂O | 6 | Corresponding carboxylic acid | ijpsr.com |
Organolithium Reagents: Organolithium reagents, such as n-butyllithium (n-BuLi), are extremely strong bases and can readily deprotonate carboxylic acids. wikipedia.orgrsc.org The initial reaction is a rapid acid-base reaction where the organolithium reagent removes the acidic proton from the carboxylic acid to form the lithium carboxylate and the corresponding alkane. organicchemistrytutor.commasterorganicchemistry.com However, organolithium reagents are also potent nucleophiles. wikipedia.org If an excess of the organolithium reagent is used, a second equivalent can add to the carbonyl carbon of the lithium carboxylate intermediate. This forms a geminal dianion, which upon acidic workup, can lead to the formation of a ketone. organicchemistrytutor.commasterorganicchemistry.comaklectures.com Therefore, to selectively form the lithium salt, careful control of the stoichiometry (i.e., using only one equivalent of the organolithium reagent) is critical. Deprotonation of 2,4-dimethylthiazole-5-carboxylic acid with BuLi has been shown to occur regiospecifically at the 2-methyl site to give a dianion, which can then react with electrophiles. rsc.org
In some synthetic strategies, the lithium carboxylate salt is generated in situ and used directly in subsequent reactions. For instance, a one-pot procedure might involve the synthesis of the thiazole ring followed by the addition of a lithium base to form the salt without isolating the carboxylic acid intermediate. This can be an efficient way to streamline a multi-step synthesis. One example involves the synthesis of 1,3,4-thiadiazole (B1197879) carboxamide derivatives where a lithium salt is generated by treating the corresponding ester with LiOH/MeOH and then directly condensed with an aniline. nih.gov A similar strategy could be envisioned for thiazole derivatives.
Another approach involves the deprotonation of a precursor to the carboxylic acid. For example, lithiation of methyl-substituted thiazole carboxylic acids can lead to the formation of dianionic intermediates that can be further functionalized. rsc.org
Optimization of Synthetic Yields and Purity for Academic Research
For academic research purposes, achieving high yields and purity of the target compound is paramount for accurate characterization and biological testing. The optimization of the synthesis of this compound involves refining several parameters in both the thiazole ring formation and the salt formation steps.
Reaction Conditions:
Catalyst: The choice of catalyst can significantly impact the yield and reaction time of the Hantzsch thiazole synthesis. While traditional methods may not use a catalyst, modern approaches have employed various catalysts to improve efficiency. nih.gov For instance, a novel multi-functional and magnetically catalytic nanosystem has been used for the one-pot synthesis of 2-aminothiazoles. rsc.org
Solvent: The solvent can influence the solubility of reactants and intermediates, affecting reaction rates and yields. Solvents like ethanol, dimethylformamide (DMF), and even water have been used for the synthesis of thiazole derivatives. rsc.orgresearchgate.net
Temperature: Reaction temperature is a critical parameter. While some reactions proceed at room temperature, others require heating or microwave irradiation to achieve optimal results. rsc.orgfigshare.com Optimization studies often involve screening different temperatures to find the balance between reaction rate and byproduct formation. rsc.org
Purification Methods:
Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. google.com Solvents such as THF, hexane, methanol, and water, or mixtures thereof, have been used for the recrystallization of thiazole derivatives. google.com
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful purification technique. nih.gov
A study on the preparation of 2-amino-thiazole-5-carboxylic-acid derivatives highlights the importance of purification by recrystallization to obtain the target compound in high purity. google.com Similarly, in the synthesis of thiazole/thiadiazole carboxamide derivatives, flash column chromatography was used for purification. nih.gov
| Step | Parameter | Optimization Strategy | Desired Outcome |
| Thiazole Synthesis | Catalyst | Screening various catalysts (e.g., Lewis acids, solid-supported catalysts) | Increased reaction rate, higher yield |
| Thiazole Synthesis | Solvent | Testing a range of solvents for optimal reactant solubility and reaction kinetics | Improved yield and reduced byproducts |
| Thiazole Synthesis | Temperature | Varying reaction temperature (e.g., room temp, reflux, microwave) | Shorter reaction time, minimized degradation |
| Purification | Method | Employing recrystallization or column chromatography | High purity of the final product |
Green Chemistry Approaches in the Synthesis of Thiazole Carboxylates
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of thiazole derivatives, including carboxylates, has been an area of focus for the application of these principles. bepls.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. figshare.com This technique has been applied to the synthesis of various thiazole derivatives. nih.gov
Ultrasound-Mediated Synthesis: Sonication is another energy-efficient method that can promote reactions by creating localized high temperatures and pressures through acoustic cavitation. nih.govmdpi.com This has been used for the synthesis of Hantzsch thiazole derivatives. mdpi.com
Green Solvents: Replacing volatile and hazardous organic solvents with more environmentally benign alternatives like water or ethanol is a key aspect of green chemistry. bepls.com Water has been successfully used as a solvent for the synthesis of some thiazole derivatives. organic-chemistry.org
Catalyst-Free and Recyclable Catalysts: Developing synthetic routes that avoid the use of catalysts or employ recyclable catalysts minimizes waste and environmental impact. bepls.commdpi.com Silica-supported tungstosilisic acid is an example of a reusable catalyst used in the one-pot synthesis of thiazole derivatives. mdpi.com One-pot syntheses are also considered green as they reduce the number of steps and purification stages, saving time, energy, and materials. rsc.org
| Green Chemistry Approach | Application in Thiazole Synthesis | Benefits |
| Microwave Irradiation | Rapid synthesis of thiazole rings | Reduced reaction times, improved yields figshare.comnih.gov |
| Ultrasonic Irradiation | Synthesis of Hantzsch thiazole derivatives | Energy efficiency, high yields nih.govmdpi.com |
| Green Solvents (e.g., water) | Used as a reaction medium | Reduced environmental impact, improved safety organic-chemistry.orgbepls.com |
| Recyclable Catalysts | Use of solid-supported catalysts | Minimized waste, catalyst can be reused bepls.commdpi.com |
| One-Pot Synthesis | Multi-component reactions to form the thiazole core | Increased efficiency, reduced waste rsc.org |
By integrating these green chemistry approaches, the synthesis of 5-aminothiazole-2-carboxylic acid and its subsequent conversion to the lithium salt can be made more sustainable and environmentally friendly.
Advanced Structural Elucidation and Spectroscopic Analysis
Solid-State Structural Analysis by X-ray Diffraction
X-ray diffraction techniques are indispensable for determining the precise atomic arrangement of crystalline solids, offering unparalleled insight into the molecular architecture of Lithium 5-aminothiazole-2-carboxylate.
Crystallographic Insights into Intermolecular Interactions and Crystal Packing
While specific single-crystal X-ray diffraction data for this compound is not widely published, valuable insights can be gleaned from the crystallographic analysis of closely related 2-aminothiazole (B372263) derivatives and their co-crystals with carboxylic acids. uq.edu.aunih.gov These studies reveal consistent patterns of intermolecular interactions that are expected to govern the crystal packing of the lithium salt.
The crystal structure is anticipated to be dominated by a network of electrostatic interactions and hydrogen bonds. The lithium cation (Li⁺) would primarily coordinate with the negatively charged oxygen atoms of the carboxylate group. Additionally, the nitrogen atoms of the thiazole (B1198619) ring and the exocyclic amino group are potential coordination sites for the lithium ion, a common feature in metal complexes of aminothiazoles. uq.edu.au
Table 1: Expected Intermolecular Interactions in Crystalline this compound
| Interacting Groups | Type of Interaction | Expected Role in Crystal Packing |
| Li⁺ and ⁻OOC- | Ionic Coordination | Primary interaction holding the salt together. |
| -NH₂ and ⁻OOC- | Hydrogen Bonding (N-H···O) | Formation of dimers and extended chains, contributing to lattice stability. uq.edu.aunih.gov |
| Thiazole N and Li⁺ | Dative Coordination | Potential secondary coordination site for the lithium ion. uq.edu.au |
| Thiazole C-H and ⁻OOC- | Weak Hydrogen Bonding (C-H···O) | Further stabilization of the crystal packing. |
Polymorphism Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect in the characterization of pharmaceutical and specialty chemical solids. Different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. To date, specific studies on the potential polymorphism of this compound have not been reported in the surveyed scientific literature. The investigation of polymorphism would require systematic screening of crystallization conditions (e.g., solvent, temperature, and saturation) and analysis of the resulting solids by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR.
Solution-State Spectroscopic Characterization for Mechanistic Understanding
Spectroscopic techniques are vital for understanding the behavior of this compound in solution, providing information on its structure, electronic properties, and potential dynamic equilibria.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ⁷Li NMR) for Probing Tautomerism and Isomerism
NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution.
¹H and ¹³C NMR: The proton and carbon NMR spectra would confirm the covalent framework of the 5-aminothiazole-2-carboxylate anion. The ¹H NMR spectrum is expected to show a characteristic singlet for the proton on the thiazole ring (C4-H) and a broad signal for the amino (-NH₂) protons. nih.gov The ¹³C NMR spectrum would display distinct signals for the carboxylate carbon, the two unsaturated carbons of the thiazole ring, and the carbon bearing the amino group. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylate group. acs.org
Tautomerism: The 2-aminothiazole moiety can exist in an amino-imino tautomeric equilibrium. researchgate.net While the amino form is generally predominant in solution, NMR spectroscopy can be used to detect the presence of the minor imino tautomer, often by observing exchange broadening of the -NH₂ signal or through specialized techniques like variable temperature NMR. researchgate.net
⁷Li NMR: Lithium-7 NMR spectroscopy could provide valuable information about the coordination environment of the lithium cation in solution. The chemical shift and linewidth of the ⁷Li signal are sensitive to the nature of the solvent and the extent of ion pairing with the carboxylate anion.
Table 2: Predicted NMR Chemical Shifts (δ, ppm) for 5-aminothiazole-2-carboxylate Anion (Based on data for related 2-aminothiazole and thiazole-4-carboxylate derivatives)
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H (Thiazole C4-H) | 7.0 - 7.5 | Expected to be a singlet. nih.gov |
| ¹H (-NH₂) | 5.5 - 6.0 | Broad signal, position dependent on solvent and concentration. nih.gov |
| ¹³C (C=O) | 160 - 170 | Carboxylate carbon. |
| ¹³C (C2) | 165 - 175 | Carbon attached to the amino group and ring nitrogen. acs.org |
| ¹³C (C4) | 110 - 120 | Protonated ring carbon. |
| ¹³C (C5) | 140 - 150 | Carbon attached to the carboxylate group. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy provides a fingerprint of the functional groups present in the molecule.
Carboxylate Vibrations: The most prominent features in the IR and Raman spectra would be the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group (COO⁻). These typically appear in the regions of 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively. The large separation between these two bands (Δν > 150 cm⁻¹) would suggest a monodentate coordination of the carboxylate to the lithium ion.
Amino Group Vibrations: The N-H stretching vibrations of the primary amino group are expected in the 3100-3400 cm⁻¹ region. ulpgc.es In the solid state, these bands are often broadened due to hydrogen bonding.
Thiazole Ring Vibrations: The characteristic stretching vibrations of the thiazole ring (C=N, C=C, C-S) would appear in the fingerprint region (1300-1600 cm⁻¹). nih.gov Raman spectroscopy is particularly useful for identifying the symmetric vibrations of the heterocyclic ring. researchgate.net
Table 3: Key Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Amino (-NH₂) | N-H Stretch | 3100 - 3400 | 3100 - 3400 |
| Carboxylate (-COO⁻) | Asymmetric Stretch (νas) | 1550 - 1610 | Weak |
| Carboxylate (-COO⁻) | Symmetric Stretch (νs) | 1380 - 1420 | 1380 - 1420 |
| Thiazole Ring | C=N / C=C Stretches | 1500 - 1600 | 1500 - 1600 |
| Thiazole Ring | Ring Breathing/Deformations | 800 - 1300 | 800 - 1300 |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Pathways
UV-Visible spectroscopy probes the electronic transitions within the molecule. The 2-aminothiazole core is a conjugated system, which gives rise to characteristic UV absorption bands. For 2-aminothiazole itself, absorption maxima are typically observed around 250-270 nm, corresponding to π → π* electronic transitions within the heterocyclic ring. nist.gov The presence of the carboxylate group at the 5-position is expected to act as an auxochrome, potentially causing a slight shift in the absorption maximum (a bathochromic or hypsochromic shift) and an increase in the molar absorptivity. acs.org Analysis of the UV-Vis spectrum provides information about the extent of conjugation and the electronic structure of the molecule. acs.org
Table 4: Expected UV-Visible Absorption Data
| Compound System | λmax (nm) | Type of Transition |
| 2-Aminothiazole | ~257 | π → π |
| This compound | ~260 - 280 | π → π |
Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Patterns
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. For this compound, soft ionization techniques such as electrospray ionization (ESI) would be suitable to observe the intact molecular ion or pseudomolecular ions. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer insights into the compound's connectivity and stability.
The fragmentation of the 5-aminothiazole-2-carboxylate anion is expected to follow pathways characteristic of both thiazole rings and carboxylic acids. The initial fragmentation would likely involve the loss of carbon dioxide (CO2) from the carboxylate group, a common fragmentation pathway for deprotonated carboxylic acids. Subsequent fragmentation of the resulting aminothiazole anion could involve cleavage of the thiazole ring.
Key fragmentation pathways for the 5-aminothiazole-2-carboxylate anion would likely include:
Decarboxylation: The primary fragmentation step is the loss of CO2 (44 Da) from the carboxylate group.
Ring Cleavage: Subsequent fragmentation of the thiazole ring can occur through various pathways, leading to the loss of small neutral molecules such as hydrogen cyanide (HCN), cyanamide (B42294) (CH2N2), or thioformaldehyde (B1214467) (CH2S).
The presence of lithium as the counter-ion would be observable in the mass spectrum, typically as an adduct ion in positive ion mode. The isotopic pattern of the molecule would be influenced by the natural abundance of the isotopes of its constituent elements, particularly carbon (¹³C) and sulfur (³³S, ³⁴S).
Table 1: Predicted Mass Spectrometry Fragmentation of 5-aminothiazole-2-carboxylate Anion
| Fragment Ion | Proposed Structure | m/z (calculated) |
|---|---|---|
| [M-H]⁻ | C₄H₃N₂O₂S⁻ | 143.0 |
| [M-H-CO₂]⁻ | C₃H₃N₂S⁻ | 99.0 |
| [C₂H₂NS]⁻ | 72.0 |
Note: The m/z values are calculated for the monoisotopic masses of the anionic fragments.
Advanced Spectroscopic Methods for Probing Electronic Structure and Dynamics
Photoelectron spectroscopy (PES) is a surface-sensitive technique that measures the kinetic energy of electrons emitted from a material upon irradiation with X-rays (X-ray Photoelectron Spectroscopy, XPS) or ultraviolet photons (Ultraviolet Photoelectron Spectroscopy, UPS). This technique provides detailed information about the elemental composition and chemical environment of the atoms within a molecule.
For this compound, XPS would be instrumental in determining the core-level binding energies of the constituent elements: carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), sulfur (S 2p), and lithium (Li 1s). The precise binding energies are sensitive to the chemical state and local environment of each atom, allowing for the differentiation of atoms in different functional groups.
Sulfur (S 2p): The S 2p binding energy would be characteristic of a sulfur atom in a thiazole ring, which is an electron-rich heterocyclic system.
Nitrogen (N 1s): Two distinct N 1s signals would be expected, corresponding to the amine group and the nitrogen atom within the thiazole ring. The amino nitrogen would likely exhibit a lower binding energy compared to the endocyclic nitrogen.
Oxygen (O 1s): The O 1s spectrum would show a signal corresponding to the carboxylate group.
Carbon (C 1s): The C 1s spectrum would be more complex, with signals corresponding to the carbon atoms in the thiazole ring and the carboxylate group.
Lithium (Li 1s): A signal corresponding to the lithium ion would also be present.
UPS, which probes the valence electronic states, would provide information about the molecular orbitals of the compound. The resulting spectrum would show a series of bands corresponding to the ionization energies of the valence electrons, offering insights into the electronic structure and bonding.
Table 2: Expected Core-Level Binding Energy Ranges for this compound
| Element | Orbital | Expected Binding Energy Range (eV) |
|---|---|---|
| S | 2p | 163 - 165 |
| N | 1s | 399 - 402 |
| O | 1s | 531 - 533 |
| C | 1s | 284 - 289 |
Note: These are general ranges and the exact values would need to be determined experimentally.
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the study of chiral molecules. For CD spectroscopy to be applicable to this compound, a chiral center would need to be introduced into the molecule. This could be achieved, for instance, by attaching a chiral substituent to the amino group.
If a chiral derivative of this compound were synthesized, CD spectroscopy would be a powerful tool for its stereochemical analysis. The CD spectrum would exhibit positive or negative bands corresponding to the electronic transitions of the chromophores within the molecule that are perturbed by the chiral environment.
The thiazole ring and the carboxylate group are the primary chromophores in this molecule. The electronic transitions associated with these groups, such as π → π* and n → π* transitions, would be expected to give rise to CD signals. The sign and magnitude of these Cotton effects would be dependent on the absolute configuration of the chiral center and the conformation of the molecule.
Computational methods, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectrum of a given enantiomer. By comparing the experimentally measured CD spectrum with the calculated spectra for the different possible stereoisomers, the absolute configuration of the chiral derivative could be determined.
Computational and Theoretical Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 2-aminothiazole (B372263) derivatives, offering a balance between computational cost and accuracy. These studies provide a molecular-level understanding of their behavior.
Theoretical geometry optimization of 2-aminothiazole and its derivatives is typically performed to find the most stable molecular structure. These calculations help in understanding the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For many 2-aminothiazole derivatives, it has been shown that the thiazole (B1198619) ring is nearly planar. The orientation of the amino and carboxylate groups relative to the ring can be explored through conformational analysis to identify the lowest energy conformer. The planarity of the ring system can influence the delocalization of π-electrons, which in turn affects the electronic and spectroscopic properties of the molecule.
Table 1: Representative Optimized Geometrical Parameters for 2-Aminothiazole Note: This data is illustrative for the parent 2-aminothiazole and may differ for Lithium 5-aminothiazole-2-carboxylate.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=N | 1.31 - 1.38 | |
| C-S | 1.71 - 1.77 | |
| C-C | 1.37 - 1.44 | |
| C-N (amino) | 1.36 - 1.40 | |
| C-N-C: 109 - 112 | ||
| N-C-S: 115 - 118 | ||
| C-S-C: 89 - 92 |
The electronic properties of 2-aminothiazole derivatives are crucial for understanding their reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. For 2-aminothiazole derivatives, the HOMO is often localized on the thiazole ring and the amino group, while the LUMO is typically distributed over the thiazole ring and the carboxylate group.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In a typical MEP map of a 2-aminothiazole derivative, the negative potential (red and yellow regions) is concentrated around the nitrogen and oxygen atoms of the carboxylate group and the nitrogen of the thiazole ring, indicating these are the most likely sites for electrophilic attack. The positive potential (blue regions) is usually found around the hydrogen atoms of the amino group, suggesting these are potential sites for nucleophilic attack.
Table 2: Calculated Electronic Properties of a Representative 2-Aminothiazole Derivative Note: Values are illustrative and can vary based on the specific derivative and computational method.
| Property | Value (eV) |
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -1.5 to -0.5 |
| HOMO-LUMO Gap | 4.0 to 5.5 |
DFT calculations are widely used to predict various spectroscopic properties of molecules, which can aid in the interpretation of experimental data.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for structural elucidation. By comparing the calculated shifts with experimental data, the accuracy of the optimized geometry can be confirmed.
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in assigning the peaks observed in infrared (IR) and Raman spectra. The vibrational modes are associated with specific bond stretches, bends, and torsions within the molecule. For 2-aminothiazole derivatives, characteristic vibrational frequencies include the N-H stretching of the amino group, C=O stretching of the carboxylate group, and various ring vibrations.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. The calculated maximum absorption wavelengths (λmax) and oscillator strengths correspond to electronic transitions between molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. These calculations can help in understanding the color and photophysical properties of the compounds.
Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and electrophilicity index, are often calculated from the HOMO and LUMO energies to quantify the reactivity of a molecule. Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These local reactivity descriptors provide a more detailed picture of reactivity than the MEP map alone.
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution
While quantum chemical calculations provide insights into the properties of a single molecule in the gas phase, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. MD simulations can reveal how the solvent molecules interact with the solute and how the solute's conformation changes over time. For a compound like this compound, MD simulations could be used to study the solvation of the lithium ion and the carboxylate group, as well as the dynamics of the 5-aminothiazole-2-carboxylate anion in solution. These simulations can provide information on hydrogen bonding interactions between the solute and solvent, which can influence the molecule's reactivity and spectroscopic properties.
Mechanistic Pathways of Formation and Reactivity from a Theoretical Perspective
Theoretical calculations can be employed to investigate the mechanisms of chemical reactions involving 2-aminothiazole derivatives. This includes studying the formation of the thiazole ring itself, a common reaction being the Hantzsch thiazole synthesis. By calculating the energies of reactants, transition states, and products, the reaction pathway can be mapped out, and the activation energies for different steps can be determined. This information is valuable for understanding the reaction kinetics and for optimizing reaction conditions. Similarly, the reactivity of the formed 2-aminothiazole derivative in subsequent reactions can be explored from a theoretical standpoint, providing insights into its chemical behavior.
Solvent Effects on Molecular Structure and Electronic Properties through Implicit and Explicit Solvation Models
The interaction between a solute and a solvent can significantly alter the solute's molecular geometry and electronic charge distribution. Computational chemistry offers powerful tools to model these interactions through two primary approaches: implicit and explicit solvation models.
Implicit Solvation Models:
Implicit, or continuum, models treat the solvent as a continuous medium with a uniform dielectric constant, rather than modeling individual solvent molecules. wikipedia.orgwikipedia.org This approach is computationally efficient and provides a good approximation of the bulk solvent effects on the solute. wikipedia.orgarxiv.org The solute is placed within a cavity in this dielectric continuum, and the electrostatic interactions between the solute and the surrounding medium are calculated. mdpi.com
Explicit Solvation Models:
In contrast, explicit solvation models involve the inclusion of a specific number of individual solvent molecules surrounding the solute molecule. wikipedia.orgarxiv.org This method provides a more detailed and accurate picture of the direct, short-range interactions between the solute and the solvent, such as hydrogen bonding. mdpi.com However, this level of detail comes at a significantly higher computational cost due to the increased number of atoms in the system. arxiv.org
Explicit models are particularly important when specific solute-solvent interactions play a dominant role in determining the molecular structure and properties. For example, the formation of hydrogen bonds between the amino group or the carboxylate group of this compound and protic solvent molecules like water would be best described using an explicit solvation model.
Hybrid Models:
To balance accuracy and computational cost, hybrid or mixed solvation models can be employed. wikipedia.org These models typically treat the first solvation shell (the solvent molecules in direct contact with the solute) explicitly, while the bulk solvent is represented by an implicit continuum model. wikipedia.org This approach allows for the detailed study of specific interactions in the immediate vicinity of the solute while still accounting for the broader effects of the solvent environment.
Expected Research Findings from Computational Studies:
Were computational studies to be performed on this compound, the following findings could be anticipated based on research on similar thiazole derivatives:
Influence on Molecular Geometry: The bond lengths, bond angles, and dihedral angles of the molecule would be expected to change depending on the polarity of the solvent. Solvents capable of forming strong hydrogen bonds would likely cause more significant structural perturbations.
Changes in Electronic Properties: The dipole moment of the molecule would be expected to increase in more polar solvents due to the stabilization of charge separation. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would also be affected, which has implications for the molecule's reactivity and its UV-Vis absorption spectrum.
Solvation Energy: Calculations of solvation energy would predict the solubility of this compound in various solvents. A more negative solvation energy indicates greater solubility.
Illustrative Data Tables:
While specific data for this compound is unavailable, the following tables illustrate how such data would be presented in a research context.
Table 1: Calculated Molecular Properties of a Thiazole Derivative in Different Solvents (Implicit Model)
| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
| Gas Phase | 1.0 | 3.5 | -6.2 | -1.8 |
| Dichloromethane | 8.9 | 4.8 | -6.3 | -1.9 |
| Acetonitrile | 37.5 | 5.9 | -6.4 | -2.0 |
| Water | 78.4 | 6.5 | -6.5 | -2.1 |
Table 2: Interaction Energies of a Thiazole Derivative with Explicit Solvent Molecules
| Solvent Molecule | Interaction Type | Interaction Energy (kcal/mol) |
| Water | Hydrogen Bond (N-H...O) | -5.2 |
| Water | Hydrogen Bond (C=O...H-O) | -4.8 |
| Methanol | Hydrogen Bond (N-H...O) | -4.5 |
These tables would provide quantitative insights into how the surrounding environment modulates the fundamental properties of the compound, guiding experimental work and the design of new materials or pharmaceutical agents.
Coordination and Supramolecular Chemistry
Lithium 5-aminothiazole-2-carboxylate as a Ligand in Metal Complexes
The 5-aminothiazole-2-carboxylate moiety is an effective ligand capable of coordinating with a variety of metal ions. Its multifunctionality allows it to act as a bridge between metal centers, facilitating the formation of diverse and complex structures. Thiazole-containing ligands are of great interest in coordination chemistry due to their synthetic flexibility and selectivity towards different metals. nih.gov
The 5-aminothiazole-2-carboxylate ligand possesses several potential coordination sites: the two oxygen atoms of the carboxylate group, the nitrogen atom of the thiazole (B1198619) ring, and the nitrogen atom of the amino group. This allows for a variety of binding modes.
With Lithium: The lithium(I) ion, being a hard acid, typically coordinates with hard bases like carboxylate oxygen atoms. iaea.org Coordination is expected to primarily involve the carboxylate group in either a monodentate or a bidentate chelating fashion. The thiazole nitrogen can also participate in coordination, leading to a chelate ring that enhances complex stability. Typical Li-O bond distances in carboxylate complexes are in the range of 1.9 to 2.1 Å, and Li-N distances are also well-characterized. iaea.org The coordination geometry around the Li(I) ion in such complexes is often distorted tetrahedral or trigonal bipyramidal. iaea.org
With Other Metal Ions (Ni, Zn, Cu): Transition metals like Nickel(II), Zinc(II), and Copper(II) can coordinate with both the "hard" oxygen donors of the carboxylate and the "borderline" nitrogen donor of the thiazole ring. nih.govacs.org The amino group can also be involved, although it is a weaker donor. The coordination can result in various geometries, with octahedral being common for these metal ions when coordinated with multiple ligands. acs.org The specific binding mode can be influenced by the metal's electronic configuration and steric factors.
| Metal Ion | Potential Donor Atoms | Common Coordination Geometries |
| Li(I) | Carboxylate (O,O'), Thiazole (N) | Distorted Tetrahedral, Trigonal Bipyramidal |
| Ni(II) | Carboxylate (O,O'), Thiazole (N), Amino (N) | Octahedral, Square Planar |
| Zn(II) | Carboxylate (O,O'), Thiazole (N), Amino (N) | Tetrahedral, Octahedral |
| Cu(II) | Carboxylate (O,O'), Thiazole (N), Amino (N) | Square Planar, Distorted Octahedral |
The synthesis of metal complexes with 5-aminothiazole-2-carboxylate ligands generally involves the reaction of the corresponding 2-amino-5-carboxylic acid or its lithium salt with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a solvent. nih.govmdpi.com The reaction conditions, such as temperature, pH, and solvent system, can be optimized to favor the formation of the desired product.
Characterization of the resulting metal complexes relies on a combination of spectroscopic and analytical techniques:
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the carboxylate (C=O) and thiazole (C=N) groups. nih.gov
UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps to infer the coordination geometry around the metal ion, particularly for transition metals. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand environment in diamagnetic complexes (like those of Zn(II) and Li(I)).
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.gov
The ability of the 5-aminothiazole-2-carboxylate ligand to bridge multiple metal centers makes it an excellent candidate for constructing coordination polymers and Metal-Organic Frameworks (MOFs). The carboxylate group can bridge two or more metal ions, while the thiazole and amino nitrogens provide additional coordination sites.
The structural diversity of these materials is vast and can be controlled by several factors:
The Metal Ion: The preferred coordination number and geometry of the metal ion dictate the topology of the resulting network.
Ligand Flexibility: The orientation of the donor groups on the thiazole ring influences the directionality of the connections.
Reaction Conditions: Solvents, temperature, and the presence of templates can influence which crystalline phase is formed.
By carefully selecting these parameters, it is possible to synthesize materials with different dimensionalities, from 1D chains and 2D layers to complex 3D frameworks with porous structures.
Supramolecular Assembly and Non-Covalent Interactions
Beyond metal coordination, non-covalent interactions play a crucial role in the solid-state structure of this compound and its derivatives. These weaker interactions, including hydrogen bonds and π-interactions, direct the self-assembly of molecules into well-defined supramolecular architectures. mhmedical.com
Hydrogen bonding is a dominant force in the crystal engineering of aminothiazole-carboxylate systems. The amino group (-NH₂) acts as a hydrogen bond donor, while the carboxylate group (-COO⁻) and the thiazole nitrogen are effective hydrogen bond acceptors.
A common and robust hydrogen-bonding pattern observed in related co-crystals involves the formation of a dimer association between the carboxylate groups and the amine/heterocyclic nitrogen sites. nih.gov This interaction often forms a specific ring structure known as an R²₂(8) graph set motif. nih.gov Furthermore, the remaining amino proton can form a subsidiary interaction with a carboxylate oxygen, leading to the formation of extended, linear hydrogen-bonded chains. nih.gov These networks are critical for the cohesion and stability of the crystal lattice. iaea.org
| Donor | Acceptor | Type of Interaction | Resulting Structure |
| Amino N-H | Carboxylate O | N-H···O | Dimer formation, chains |
| Amino N-H | Thiazole N | N-H···N | Dimer formation |
| Thiazole C-H | Carboxylate O | C-H···O | Network stabilization |
Anion-π Interactions: The thiazole ring, being a π-electron-deficient heterocycle, can engage in favorable interactions with anions. The negatively charged carboxylate group of a neighboring molecule can interact with the face of the thiazole ring. This anion-π interaction helps to organize molecules in the solid state.
C-H···X Interactions: Weak hydrogen bonds involving the C-H bonds of the thiazole ring as donors and electronegative atoms (X = O, N) as acceptors are also prevalent. researchgate.net For instance, a C-H bond on the thiazole ring can interact with an oxygen atom from a nearby carboxylate group (C-H···O). While individually weak, the cumulative effect of these interactions significantly contributes to the stability of the three-dimensional supramolecular assembly. researchgate.net
In-depth Analysis of this compound Reveals Data Scarcity
Despite significant interest in the chemical properties and potential applications of aminothiazole carboxylate compounds, a thorough investigation into the specific compound "this compound" has revealed a notable absence of detailed structural and supramolecular chemistry data in publicly available scientific literature. This scarcity of information prevents a complete analysis as per the requested outline, particularly concerning the precise role of the lithium counterion in directing its supramolecular architecture.
Initial research indicates a likely misnomer in the requested compound name, with scientific databases and chemical suppliers predominantly referencing "Lithium 4-aminothiazole-2-carboxylate." Consequently, the investigation proceeded with the assumption that the intended subject was the 4-amino isomer. However, even with this adjustment, a comprehensive search for its crystal structure and detailed coordination chemistry proved unsuccessful.
The field of coordination chemistry extensively studies how metal ions, such as lithium, orchestrate the assembly of organic ligands into complex supramolecular structures. The size, charge density, and coordination preferences of the metal ion are critical factors in determining the final architecture. For a compound like Lithium 4-aminothiazole-2-carboxylate, the lithium cation would be expected to interact with the carboxylate group and potentially the nitrogen atoms of the thiazole ring and the amino group. These interactions would guide the formation of one-, two-, or three-dimensional networks through coordination bonds.
To provide a detailed and scientifically accurate account as requested, crystallographic data, including bond lengths, bond angles, coordination numbers, and descriptions of intermolecular interactions, are essential. Such data is typically obtained through single-crystal X-ray diffraction analysis. Despite extensive searches of chemical and crystallographic databases, no such studies for "Lithium 4-aminothiazole-2-carboxylate" have been identified.
Without these fundamental research findings, any discussion on the specific role of the lithium counterion in directing the supramolecular architecture of this particular compound would be purely speculative and would not meet the required standards of a professional and authoritative scientific article.
Therefore, while the principles of coordination and supramolecular chemistry provide a general framework for understanding how Lithium 4-aminothiazole-2-carboxylate might behave, the absence of specific experimental data makes it impossible to fulfill the request for a detailed article with research findings and data tables at this time.
Advanced Reactivity and Mechanistic Studies
Reactions at the Thiazole (B1198619) Ring System (e.g., Electrophilic and Nucleophilic Substitutions)
The thiazole ring in 5-aminothiazole-2-carboxylate derivatives possesses a unique reactivity profile. The electron-donating amino group at the C2 position and the electron-withdrawing carboxylate group at the C5 position influence the electron density of the ring. The C4 position is the most probable site for electrophilic substitution.
Halogenation of 2-aminothiazoles, for instance, typically occurs at the C5 position via an addition-elimination mechanism nih.gov. However, with the C5 position already occupied by a carboxylate group, electrophilic attack would be directed to the C4 position. Reactions such as nitration and sulphonation have been demonstrated on various thiazole derivatives, with the substitution pattern being highly dependent on the existing substituents researchgate.net. While 2-aminothiazole (B372263) undergoes sulphonation at the 5-position, the presence of the carboxylate group in the target molecule would likely deactivate this position towards further electrophilic attack researchgate.net.
Nucleophilic aromatic substitution on the thiazole ring generally requires the presence of a good leaving group. For example, 2-amino-5-halothiazoles can undergo nucleophilic substitution where the halide is displaced by a strong nucleophile nih.gov. The thiazole ring itself serves as a versatile scaffold for various chemical reactions, including nucleophilic substitutions and condensations, which are fundamental in the synthesis of diverse heterocyclic compounds princeton.edu.
Reactivity of the Amino Group (e.g., Acylation, Alkylation, Diazotization)
The 2-amino group is a primary site for functionalization in 5-aminothiazole-2-carboxylate and its derivatives.
Acylation: The amino group readily undergoes acylation with various reagents to form the corresponding amides. This transformation is a common strategy in the synthesis of biologically active molecules researchgate.netnih.gov. Acylation can be achieved using acyl halides, acid anhydrides, or carboxylic acids in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) nih.govias.ac.innih.gov. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate can be coupled with N-Boc protected amino acids, followed by deprotection and further acylation with benzoic acid derivatives nih.gov. This highlights the nucleophilic character of the exocyclic amino group.
Alkylation: While less common than acylation, alkylation of the amino group is possible. Studies on related aminothiazoles have shown that both S-alkylation and N-alkylation can occur, with conditions being critical to control the regioselectivity nih.gov.
Diazotization: The 2-amino group of thiazole derivatives can be converted to a diazonium salt through reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) researchgate.net. These diazonium salts are versatile intermediates. They can undergo coupling reactions with activated aromatic compounds to form azo derivatives or be subjected to deamination reactions (hydrodediazoniation) to replace the amino group with hydrogen researchgate.netmdpi.com. The stability of the diazonium salt and the success of subsequent reactions are significantly influenced by the other substituents on the thiazole ring nih.gov. For instance, ethyl 2-aminothiazole-5-carboxylate has been converted into the corresponding 2-bromo derivative in good yield via a diazotization-bromination sequence, whereas the chloro derivative was obtained in very poor yields nih.gov.
Transformations of the Carboxylate Moiety (e.g., Esterification, Amidation, Decarboxylation)
The carboxylate group at the C5 position offers another handle for synthetic modification. It is often manipulated in its ester or carboxylic acid form.
Esterification and Hydrolysis: The parent compound, 2-aminothiazole-5-carboxylic acid, can be esterified to produce esters like methyl or ethyl 2-aminothiazole-5-carboxylate princeton.eduresearchgate.net. Conversely, these esters can be readily hydrolyzed back to the carboxylic acid, typically using aqueous base such as sodium hydroxide (B78521) followed by acidification researchgate.netrsc.org.
Amidation: The carboxylic acid can be activated and coupled with various amines to form a wide range of amides. This is a key reaction in the synthesis of many pharmaceutical agents. The process often involves protecting the 2-amino group (e.g., with a Boc group), activating the carboxylic acid (e.g., to an acid chloride or using coupling agents), reacting with the desired amine, and finally deprotecting the 2-amino group ias.ac.inrsc.org.
Decarboxylation: Thiazole-carboxylic acids can undergo decarboxylation. Kinetic studies have specifically investigated the decarboxylation of 2-amino-thiazole-5-carboxylic acid in aqueous solutions across a range of proton activities researchgate.net. The reaction mechanism is sensitive to the acidity of the medium, proceeding through different pathways depending on the proton concentration researchgate.net. This reaction is significant as it provides a route to 2-amino-thiazoles unsubstituted at the 5-position.
Kinetic and Thermodynamic Studies of Relevant Reactions
Kinetic studies provide quantitative data on reaction rates and help to elucidate reaction mechanisms. For 2-aminothiazole-5-carboxylic acid, the kinetics of its decarboxylation have been studied in detail researchgate.net.
The reaction rate is dependent on the proton activity of the solution. The study suggests that the decarboxylation can proceed through two distinct mechanisms:
Unimolecular Decarboxyprotonation: This mechanism is dominant in certain ranges of proton activity.
Bimolecular Protiodecarboxylation: This pathway becomes relevant under different proton activity conditions researchgate.net.
The table below summarizes the kinetic findings for the decarboxylation of 2-amino-thiazole-5-carboxylic acid (3a) compared to a related compound researchgate.net.
| Compound | Proposed Mechanism | Dependence on Proton Activity | Reference |
|---|---|---|---|
| 2-amino-thiazole-5-carboxylic acid | Unimolecular decarboxyprotonation or Bimolecular protiodecarboxylation | Mechanism is a function of proton activity | researchgate.net |
| 5-phenylamino-1,3,4-thiadiazole-2-carboxylic acid | Unimolecular decarboxyprotonation | Mechanism is consistent across the studied range of proton activity | researchgate.net |
Furthermore, kinetic studies on related 2-amino-4-arylthiazoles reacting with electrophiles have been used to quantify the nucleophilicity of the aminothiazole system. These studies often employ structure-reactivity relationships like the Hammett equation to understand the electronic effects of substituents on the reaction rates.
Isotopic Labeling Studies for Reaction Mechanism Elucidation
Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction, providing definitive evidence for proposed mechanisms researchgate.netias.ac.in. While specific isotopic labeling studies on Lithium 5-aminothiazole-2-carboxylate are not widely reported, the application of these techniques to thiazoles and related reactions demonstrates their potential for mechanistic elucidation.
Hydrogen-Deuterium (H/D) Exchange: H/D exchange studies are used to probe the reactivity of C-H bonds. In thiazoles, base-catalyzed H/D exchange has been observed at the 5-position for 2-substituted thiazoles researchgate.net. Under acidic conditions, H/D exchange can also occur, proceeding through an addition-elimination mechanism nih.gov. Such studies could be applied to this compound to investigate the lability of the proton at the C4 position and to clarify the mechanism of electrophilic substitution at this site.
Kinetic Isotope Effects (KIEs): Measuring the change in reaction rate upon isotopic substitution (e.g., ¹²C to ¹³C) can provide information about bond-breaking or bond-forming steps in the rate-determining step of a reaction princeton.edu. For the decarboxylation of the title compound, a ¹³C KIE study would be invaluable. Similar studies on the decarboxylation of other heterocyclic carboxylic acids have successfully distinguished between different proposed transition states and mechanisms nih.gov. A significant ¹³C KIE at the carboxyl carbon would confirm that C-C bond cleavage is part of the rate-determining step.
By applying these established isotopic labeling methods, the mechanisms governing the reactivity of the thiazole ring, amino group, and carboxylate moiety of this compound could be unambiguously determined.
Exploration of Advanced Material Science Applications Non Clinical
Incorporation into Polymeric Materials: Polyamide-Imides and Optical Films
The bifunctional nature of the 5-aminothiazole-2-carboxylic acid structure, possessing both an amine and a carboxylic acid group, makes it an ideal monomer for polycondensation reactions. Thiazole-containing monomers are used to synthesize high-performance polymers like polyamide-imides (PAIs), which are known for their thermal stability and mechanical strength.
In one study, a novel diimide-diacid (DIDA) monomer containing thiazole (B1198619) rings was synthesized and subsequently polymerized with various aromatic diamines. This process, achieved through a direct polycondensation method, yielded a series of new sulfur-containing PAIs. hsu.ac.ir These polymers were produced in high yields and exhibited inherent viscosities indicating the formation of high molecular weight chains. hsu.ac.ir
A key finding was the exceptional solubility of these thiazole-containing PAIs. They were found to be amorphous and readily dissolved in a range of polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), as well as less polar solvents such as tetrahydrofuran (B95107) (THF). hsu.ac.ir This high solubility is a significant advantage for processing, enabling the creation of materials like optical films. The resulting polymers also demonstrated good thermal stability, with decomposition temperatures suitable for demanding applications. hsu.ac.ir Their high char yield, indicating the amount of residue left after heating, further underscores their thermal robustness. hsu.ac.ir These properties make such thiazole-integrated polymers promising candidates for applications in high-performance optical films. hsu.ac.ir
Fluorescent Probes and Chemosensors based on Thiazole Derivatives
The thiazole nucleus is a common structural motif in fluorescent dyes and chemosensors due to its electron-rich nature and rigid structure, which can be readily functionalized to create molecules with specific sensing capabilities. tandfonline.comresearchgate.net These organic compounds contain heteroatoms like nitrogen and sulfur that provide coordination sites for metal ions, leading to detectable changes in their optical properties. researchgate.net Thiazole derivatives have been successfully developed as colorimetric and fluorometric sensors for a wide array of heavy metal cations, including Zn²⁺, Cu²⁺, Ni²⁺, Fe²⁺, and Fe³⁺. tandfonline.comacs.orgnih.govacs.org
The photophysical properties of thiazole-based sensors can be finely tuned by chemical modification. These properties, including maximum absorption wavelength (λmax), molar extinction coefficient (log ε), maximum emission wavelength (Emmax), and fluorescence quantum yield (Φ), are crucial for sensor performance. nih.gov For instance, novel naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives exhibit fluorescence in both solution and solid states, a result of their extended π-conjugated system. nih.gov The introduction of different functional groups can cause significant shifts in the absorption and emission spectra. nih.gov
The environment, such as solvent polarity, can also influence the photophysical behavior of these compounds. Studies on 2,5-diphenyl-thiazolo[5,4-d]thiazole (DTTz) have shown that solvatochromic effects can be analyzed to understand the molecule's behavior upon excitation. researchgate.net The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a key parameter for sensors. For many thiazole derivatives, quantum yields are measured relative to a standard like Rhodamine B. nih.gov
Table 1: Photophysical Properties of Representative Thiazole-Based Fluorescent Compounds
| Compound | Solvent | Absorption Max (λmax, nm) | Emission Max (Emmax, nm) | Quantum Yield (Φ) | Stokes Shift (nm) |
|---|---|---|---|---|---|
| Naphtho[2,3-d]thiazole-4,9-dione derivative 5a | Chloroform | 394 | 430 | 0.03 | 36 |
| Naphtho[2,3-d]thiazole-4,9-dione derivative 5b | Chloroform | 470 | 582 | 0.01 | 112 |
| Naphtho[2,3-d]thiazole-4,9-dione derivative 5c | Chloroform | 472 | 582 | 0.01 | 110 |
Data compiled from multiple sources. nih.govresearchgate.net
The primary mechanism for ion sensing in thiazole-based chemosensors is the coordination of the target ion with heteroatoms (N, S, O) within the sensor molecule. This interaction perturbs the electronic structure of the fluorophore, leading to a change in its fluorescence. Common mechanisms include:
Fluorescence Quenching: Upon binding a metal ion like Fe³⁺, Fe²⁺, or Cu²⁺, the fluorescence intensity of the sensor can be significantly reduced or "quenched." acs.org This is often due to processes like photoinduced electron transfer (PET) from the excited fluorophore to the metal ion.
Fluorescence Enhancement: In other cases, binding to an ion like Zn²⁺ can restrict intramolecular rotation or block PET pathways, leading to a "turn-on" or enhanced fluorescence signal, a mechanism known as chelation-enhanced fluorescence (CHEF). acs.orgnih.gov
Ratiometric Sensing: Some advanced sensors exhibit a shift in the emission wavelength upon ion binding, allowing for ratiometric detection. This method, which compares the intensity at two different wavelengths, is highly reliable as it is independent of the probe concentration. acs.orgnih.gov
Beyond metal ions, thiazole derivatives can also sense changes in pH. Robust thiazole-linked covalent organic frameworks (COFs) have been designed for water and pH sensing. mdpi.com The basic nitrogen atoms in the thiazole rings can be protonated by acid. This protonation alters the electronic structure, causing a distinct color change (e.g., from red to dark brown) and a red shift in the UV-vis absorption spectrum, providing a clear visual indication of a pH change. mdpi.com
Catalytic Applications as Ligands or Precursors
The thiazole ring, with its nitrogen and sulfur heteroatoms, serves as an effective ligand scaffold for transition-metal catalysis. The nitrogen atom, in particular, is a basic site that can coordinate to a metal center, analogous to the well-studied pyridine (B92270) ligands. cdnsciencepub.com Thiazole derivatives have been successfully employed as ligands in palladium(II)-catalyzed cross-coupling reactions, which are fundamental for constructing complex organic molecules. cdnsciencepub.comscholaris.caresearchgate.net
Researchers have synthesized and characterized palladium(II) catalysts bearing phenylthiazole ligands. cdnsciencepub.com In these complexes, the ligand attaches to the palladium center through the thiazole nitrogen and via C-H activation at the ortho-carbon of the phenyl ring, forming a stable metalloheterocycle. cdnsciencepub.com
These thiazole-ligated palladium catalysts have proven effective in Suzuki-Miyaura aryl cross-coupling reactions. cdnsciencepub.comscholaris.ca A key advantage is their compatibility with a wide range of functional groups, including carbonyls, amines, and phenols, making them versatile tools in organic synthesis. scholaris.ca The development of such catalysts highlights the role of thiazole derivatives not just as passive scaffolds but as active components that modulate the reactivity and stability of a catalytic system. In addition to palladium catalysis, thiazole derivatives have also been utilized in metal-free, visible-light-driven photoredox catalysis for forming heteroaryl-P bonds. nih.gov
Table 2: Application of Thiazole-Based Ligands in Catalysis
| Catalyst System | Reaction Type | Substrates | Key Feature |
|---|---|---|---|
| Palladium(II) acetate (B1210297) with 2-methyl-4-phenyl-1,3-thiazole | Suzuki-Miyaura | Aryl halides and boronic acids | Catalyst is air-stable and compatible with various functional groups. |
| Palladium(II) acetate with 2-amino-4-phenyl-1,3-thiazole | Suzuki-Miyaura | Aryl halides and boronic acids | Effective for C-C bond formation under mild conditions. |
Data compiled from multiple sources. cdnsciencepub.comscholaris.canih.gov
Precursors for Advanced Organic Materials (e.g., Semiconductors, Electro-optical Materials)
Thiazole and its fused-ring derivatives are critical building blocks for a new generation of organic semiconductors. nih.govresearchgate.net These materials are central to the development of flexible and low-cost organic electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.govrsc.org
The thiazolo[5,4-d]thiazole (B1587360) (TzTz) moiety is particularly noteworthy. rsc.org This fused bi-heterocycle is an electron-deficient system with high oxidative stability and a rigid, planar structure. rsc.org This planarity is crucial as it promotes efficient intermolecular π–π overlap, which facilitates the transport of charge carriers (electrons and holes) through the material. rsc.org The electron-deficient nature of the thiazole ring helps in tuning the frontier molecular orbital (HOMO/LUMO) energy levels of the resulting materials, which is essential for efficient device performance. nih.govresearchgate.net
Thiazole-based materials have been used as:
Electron Donors and Acceptors in Organic Solar Cells: By functionalizing the thiazole core with donor or acceptor units, materials can be engineered for either role in the active layer of an OSC. nih.govresearchgate.net The development of these materials has been a driving force in the recent progress of non-fullerene acceptor (NFA) based solar cells. nih.gov
Active Layers in Organic Field-Effect Transistors (OFETs): The ordered molecular packing and good charge transport properties of thiazole-based semiconductors make them suitable for OFETs, which are the fundamental switching components in organic integrated circuits. nih.govrsc.org
Electro-optical and Chromogenic Materials: The extended π-conjugation in thiazole derivatives also leads to interesting optical properties. They are highly fluorescent and can exhibit chromogenic behavior, changing their optical properties in response to stimuli like light (photochromism) or electric fields (electrochromism), making them useful for smart windows and optical data storage. optica.orgcharlotte.edu The use of thiazole rings has been shown to enhance second-order nonlinear optical susceptibilities in molecules. acs.org
The versatility of thiazole chemistry allows for systematic tuning of the electronic and physical properties of these advanced materials, paving the way for next-generation organic electronics. rsc.orgnih.gov
Future Research Directions and Unanswered Questions
Development of Novel and Sustainable Synthetic Pathways
A fundamental challenge in the study of Lithium 5-aminothiazole-2-carboxylate is the absence of established, high-yield synthetic routes. Future research must prioritize the development of efficient and environmentally benign methods for its preparation. Key areas of investigation should include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of other heterocyclic compounds. google.com A systematic study of microwave-assisted synthesis for 5-aminothiazole-2-carboxylic acid and its subsequent lithiation could lead to a rapid and scalable production method.
Green Chemistry Approaches: The use of greener solvents, such as water or ethanol (B145695), and the exploration of catalyst-free or biodegradable catalyst systems would be crucial for developing sustainable synthetic pathways. rsc.org
A primary unanswered question is: Can a direct, high-yield synthesis of this compound be achieved from simple starting materials, avoiding the need for protection-deprotection steps that are common in the synthesis of its isomers? semanticscholar.org
In-depth Understanding of Structure-Property Relationships through Integrated Experimental and Computational Approaches
The relationship between the molecular structure of this compound and its physicochemical properties is entirely uncharted. A synergistic approach combining experimental characterization and computational modeling will be essential to elucidate these connections.
Experimental Characterization: Comprehensive experimental studies are needed to determine the fundamental properties of the compound. This would involve techniques such as X-ray crystallography to determine the solid-state structure, and various spectroscopic methods (NMR, IR, UV-Vis) to understand its electronic and vibrational characteristics.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, molecular orbitals (HOMO-LUMO), and potential reactivity of the molecule. ijirt.orgrsc.org These theoretical studies can help to interpret experimental data and predict the effects of structural modifications. nih.gov
A critical unanswered question in this area is: How does the coordination of the lithium ion to the 5-aminothiazole-2-carboxylate ligand influence the electronic distribution and aromaticity of the thiazole (B1198619) ring, and how does this compare to its 2-amino-5-carboxylate isomer?
Exploration of New Coordination Chemistry Motifs
The presence of multiple potential coordination sites (the carboxylate oxygen atoms, the amino nitrogen, and the thiazole ring nitrogen) in 5-aminothiazole-2-carboxylate suggests a rich and unexplored coordination chemistry.
Coordination with Various Metal Ions: Systematic studies on the coordination of this ligand with a range of transition metals and lanthanides could reveal novel coordination polymers and metal-organic frameworks (MOFs). acs.orgnih.gov The differing electronic and steric properties of the 5-amino-2-carboxylate arrangement compared to its isomer could lead to unique structural motifs.
Investigation of Ligand Binding Modes: It is crucial to determine how the ligand binds to metal centers. Does it act as a monodentate, bidentate, or bridging ligand? Understanding these binding modes is fundamental to designing new materials with specific properties.
A significant unanswered question is: What are the preferred coordination modes of the 5-aminothiazole-2-carboxylate anion, and can this be controlled to form discrete molecular complexes or extended polymeric structures?
Discovery of Underexplored Material Science Applications
The unique structural and electronic features of this compound suggest its potential for a variety of material science applications, though none have been explored to date.
Nonlinear Optical (NLO) Materials: The combination of an electron-donating amino group and an electron-withdrawing carboxylate group on the thiazole ring could result in a significant molecular hyperpolarizability, a key property for NLO materials.
Corrosion Inhibitors: 2-aminothiazole (B372263) derivatives have shown promise as corrosion inhibitors for steel. researchgate.net The specific electronic properties of the 5-amino isomer could offer enhanced or different corrosion inhibition capabilities. researchgate.net
Organic Light-Emitting Diodes (OLEDs): Thiazole-containing compounds are known to be useful in the construction of OLEDs. The electronic properties of this compound and its potential coordination complexes could be investigated for their electroluminescent properties.
The primary unanswered question here is: Does the specific substitution pattern of this compound lead to advantageous properties for applications in areas such as nonlinear optics, corrosion inhibition, or organic electronics?
Design of Derivatives with Tunable Electronic and Optical Properties
The 5-aminothiazole-2-carboxylate scaffold provides a versatile platform for the design of new derivatives with tailored electronic and optical properties.
Substitution at the Amino Group: The synthesis of N-substituted derivatives would allow for the fine-tuning of the electronic properties of the molecule. The introduction of various aryl or alkyl groups could modulate the HOMO-LUMO gap and, consequently, the absorption and emission spectra. rsc.orgmdpi.com
Formation of Amides and Esters: Conversion of the carboxylate group to amides or esters would provide another avenue for modifying the molecule's properties and for creating new building blocks for larger molecular architectures. nih.gov
A key unanswered question is: To what extent can the electronic and optical properties of the 5-aminothiazole-2-carboxylate system be tuned through chemical modification, and what are the structure-property relationships that govern these changes?
Hypothetical Research Data Tables
To stimulate and guide future research, the following hypothetical data tables illustrate the types of information that would be invaluable to the scientific community.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Predicted Value | Experimental Technique |
| Melting Point | >300 °C (decomposes) | Differential Scanning Calorimetry (DSC) |
| Solubility in Water | 5 g/L | Gravimetric Analysis |
| UV-Vis λmax | 285 nm | UV-Vis Spectroscopy |
| Crystal System | Monoclinic | Single-Crystal X-ray Diffraction |
Table 2: Hypothetical Computational Data for 5-Aminothiazole-2-carboxylic Acid
| Parameter | Calculated Value (eV) | Computational Method |
| HOMO Energy | -6.2 | DFT (B3LYP/6-31G) |
| LUMO Energy | -1.8 | DFT (B3LYP/6-31G) |
| HOMO-LUMO Gap | 4.4 | DFT (B3LYP/6-31G) |
| Dipole Moment | 3.5 D | DFT (B3LYP/6-31G) |
Q & A
Q. What established synthetic routes are available for Lithium 5-aminothiazole-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis of thiazole derivatives typically involves cyclization reactions between α-haloketones and thioureas or thioamides. For 5-aminothiazole-2-carboxylate derivatives, modifications may include using lithium hydroxide to deprotonate intermediates and stabilize the carboxylate moiety. Optimization strategies include:
- Varying solvent polarity (e.g., ethanol vs. DMF) to improve solubility and reaction kinetics.
- Adjusting temperature (e.g., reflux vs. room temperature) to control side reactions.
- Employing chromatographic purification (e.g., silica gel or HPLC) to isolate high-purity products.
Refer to analogous protocols for 2-aminobenzothiazole derivatives, where yield improvements were achieved via catalyst screening (e.g., p-toluenesulfonic acid) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm proton environments and carbon hybridization.
- FT-IR to identify functional groups (e.g., carboxylate C=O stretching ~1650–1750 cm⁻¹).
- X-ray diffraction (XRD) for crystal structure determination, including Li⁺ coordination geometry.
- Mass spectrometry (HRMS) for molecular weight validation.
Comparative analysis with NIST reference data for structurally related thiazoles (e.g., bond angles, vibrational modes) can resolve ambiguities .
Q. What in vitro biological assays are appropriate for evaluating the pharmacological potential of this compound?
- Methodological Answer : Prioritize assays aligned with thiazole derivatives' known bioactivities (e.g., antifungal, antimicrobial):
- Antifungal susceptibility testing (e.g., broth microdilution per CLSI guidelines) against Candida or Aspergillus strains, referencing 2-aminobenzothiazole derivatives with MIC values <10 µg/mL .
- Enzyme inhibition assays (e.g., COX-2 or kinase targets) to explore anti-inflammatory or anticancer potential.
- Cytotoxicity screening (e.g., MTT assay on mammalian cell lines) to assess selectivity.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding reactivity or bioactivity?
- Methodological Answer : Apply iterative triangulation:
- Re-evaluate computational models (e.g., DFT calculations) by adjusting basis sets or solvation parameters.
- Validate experimental conditions (e.g., pH, temperature) that may alter reactivity.
- Cross-reference spectroscopic data (e.g., NMR chemical shifts vs. predicted values) to identify misassigned structures.
This approach aligns with qualitative research principles for managing contradictions through iterative data collection and analysis .
Q. What strategies are effective in elucidating structure-activity relationships (SAR) for thiazole derivatives like this compound?
- Methodological Answer : Develop a SAR framework by:
- Synthesizing analogs with systematic substitutions (e.g., varying substituents at the 4-position of the thiazole ring).
- Correlating electronic properties (e.g., Hammett σ constants) with bioactivity trends.
- Using molecular docking to map interactions with target proteins (e.g., fungal cytochrome P450 enzymes).
Prior studies on 2-aminobenzothiazole antifungal agents demonstrated that electron-withdrawing groups enhance activity, a principle applicable here .
Q. How should discrepancies in solubility or stability data under varying environmental conditions be systematically investigated?
- Methodological Answer : Design a factorial experiment to isolate variables:
- Solubility studies : Test in buffered solutions (pH 1–10) and organic-aqueous mixtures.
- Stability profiling : Use accelerated degradation conditions (e.g., 40°C/75% RH) with HPLC monitoring.
- Ion-pairing effects : Explore counterion exchange (e.g., Na⁺ vs. Li⁺) to improve physicochemical properties.
Contradictions in stability data can be resolved by identifying degradation pathways (e.g., hydrolysis via LC-MS) and optimizing formulation additives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
